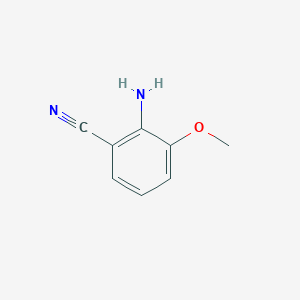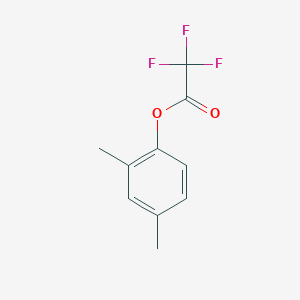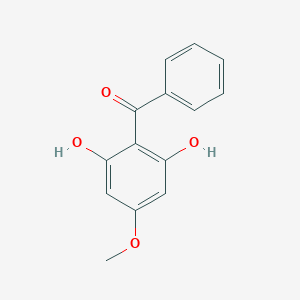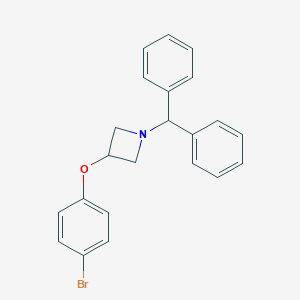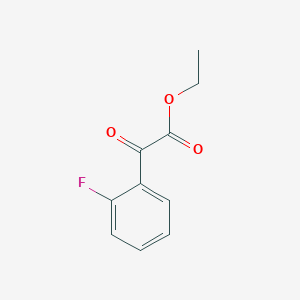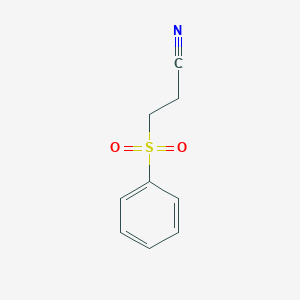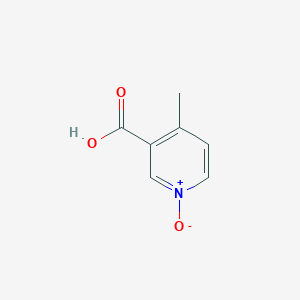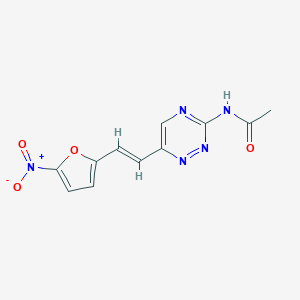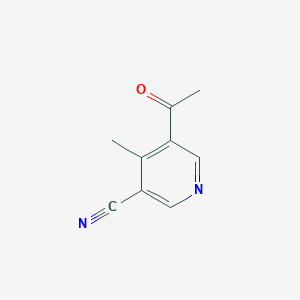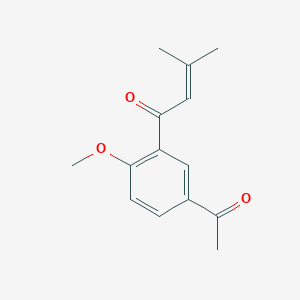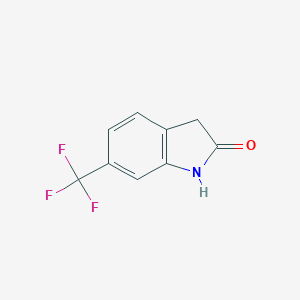
6-Trifluoromethyloxindole
概要
説明
Comprehensive Synthesis of 6-Trifluoromethyloxindole
6-Trifluoromethyloxindole is a compound that has garnered interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The trifluoromethyl group is a significant moiety in medicinal chemistry, often imparting desirable properties to molecules such as increased lipophilicity and metabolic stability.
Synthesis Analysis
The synthesis of 6-trifluoromethyloxindole derivatives has been explored through various methodologies. One approach involves the conversion of 2-methyl-3-nitrobenzotrifluoride into (4-iodo-6-nitro-2-trifluoromethylphenyl)acetic acid, followed by several steps including iodination, condensation, oxidative decarboxylation, esterification, reductive cyclisation, and hydrolysis to yield 6-iodo-4-trifluoromethylisatin, an intermediate for further transformations . Another method describes the synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles, which can be used as photoaffinity labels in biological studies . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles can be synthesized from readily available indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a mild, two-step reaction involving addition-elimination/arylation via C-H bond functionalization .
Molecular Structure Analysis
The molecular structure of 6-trifluoromethyloxindole is characterized by the presence of the trifluoromethyl group attached to the indole skeleton. This structural motif is prevalent in many bioactive molecules and is known for its ability to modulate the biological activity of the compounds it is incorporated into.
Chemical Reactions Analysis
6-Trifluoromethyloxindole and its derivatives participate in various chemical reactions, including cycloaddition reactions to form spirooxindoles, which are prevalent in numerous natural products and pharmaceutical molecules . The introduction of the trifluoromethyl group into these frameworks can significantly enhance the properties of the molecule, making the synthesis of trifluoromethyl-containing spirooxindoles a valuable area of research .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-trifluoromethyloxindole derivatives are influenced by the trifluoromethyl group. This group is known to increase the lipophilicity of compounds, which can affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the trifluoromethyl group can also affect the chemical reactivity of the molecule, making it a subject of interest in the design of new pharmaceuticals and materials.
科学的研究の応用
Application 1: Metal-free oxidative trifluoromethylation of indoles
- Summary of the Application : The study focuses on the synthesis of 2-trifluoromethylindoles from indoles using 6-Trifluoromethyloxindole . This process is significant because it combines the bioactive properties of indoles and the polarity, stability, and lipophilicity of trifluoromethyl groups into a single entity .
- Methods of Application or Experimental Procedures : The method involves the use of CF3SO2Na (a cheap and low-toxic source of trifluoromethyl) under metal-free conditions . This process
Application 1: Metal-free oxidative trifluoromethylation of indoles
- Summary of the Application : The study focuses on the synthesis of 2-trifluoromethylindoles from indoles using 6-Trifluoromethyloxindole . This process is significant because it combines the bioactive properties of indoles and the polarity, stability, and lipophilicity of trifluoromethyl groups into a single entity .
- Methods of Application or Experimental Procedures : The method involves the use of CF3SO2Na (a cheap and low-toxic source of trifluoromethyl) under metal-free conditions . This process
Safety And Hazards
6-Trifluoromethyloxindole may cause skin and eye irritation, and may also cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . In case of contact, it’s recommended to wash with plenty of water .
特性
IUPAC Name |
6-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKWQOLOCLSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345980 | |
| Record name | 6-Trifluoromethyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethyloxindole | |
CAS RN |
1735-89-3 | |
| Record name | 6-Trifluoromethyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1735-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
